Lauryl Lactate

Description

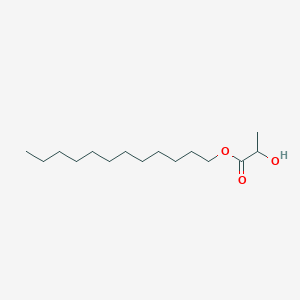

Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMUBLXDAFBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196321-22-9, 182246-22-6, 454184-58-8 | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196321-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182246-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454184-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863737 | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Faint fatty butter-like aroma | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.925 (20°) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6283-92-7 | |

| Record name | Lauryl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Chemical Properties and Structure of Lauryl Lactate (B86563)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of lauryl lactate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound for its emollient, emulsifying, and solubilizing properties.

Chemical Identity and Physical Properties

This compound, also known as dodecyl 2-hydroxypropanoate, is the ester formed from the condensation of lauryl alcohol and lactic acid.[1][2] It is a clear, colorless to pale yellow liquid with a characteristic faint, buttery odor.[1][3] Functioning as a skin-softening agent and emollient, it is utilized in a variety of cosmetic and personal care products.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dodecyl 2-hydroxypropanoate[4] |

| CAS Number | 6283-92-7[1] |

| Molecular Formula | C₁₅H₃₀O₃[4][5][6] |

| SMILES | CCCCCCCCCCCCOC(=O)C(C)O[4][7] |

| InChI | InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3[4][6] |

| InChIKey | QQQMUBLXDAFBRH-UHFFFAOYSA-N[4][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 258.40 g/mol [4] |

| Appearance | Clear, colorless to pale yellow liquid[1][5] |

| Odor | Faint, buttery, mild, and pleasant[1][6] |

| Boiling Point | 342 °C[7] |

| Specific Gravity | 0.910 to 0.922 @ 25 °C |

| Refractive Index | 1.4417 to 1.4456 @ 25 °C |

| Solubility | Practically insoluble in water; Soluble in alcohol.[4] |

| Flash Point | 132.78 °C (271.00 °F)[3] |

Chemical Structure and Synthesis

The chemical structure of this compound consists of a C12 alkyl chain (lauryl group) attached to a lactate moiety through an ester linkage. The presence of a hydroxyl group on the lactate portion of the molecule contributes to its chemical properties.

Caption: Chemical Structure of this compound.

Synthesis of this compound

This compound is synthesized via the esterification of lauryl alcohol with lactic acid.[2][5] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Caption: General Workflow for the Synthesis of this compound.

Experimental Protocols

Synthesis of this compound by Fischer Esterification

Objective: To synthesize this compound from lauryl alcohol and lactic acid.

Materials:

-

Lactic acid (88%)

-

Lauryl alcohol (dodecan-1-ol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

A mixture of lauryl alcohol (1 mole equivalent) and lactic acid (1.2 mole equivalents) is added to a round-bottom flask.

-

Toluene is added as a solvent to facilitate the azeotropic removal of water.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.5% by weight of the reactants) is carefully added to the flask.

-

The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by the amount of water collected.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Characterization of this compound

Objective: To confirm the structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: A small amount of the purified this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

Expected ¹H NMR Spectral Data:

-

δ 0.88 (t, 3H): Terminal methyl group of the lauryl chain.

-

δ 1.26 (m, 18H): Methylene groups (-CH₂-) of the lauryl chain.

-

δ 1.42 (d, 3H): Methyl group of the lactate moiety.

-

δ 1.65 (quintet, 2H): Methylene group (-CH₂-) adjacent to the ester oxygen on the lauryl chain.

-

δ 4.15 (t, 2H): Methylene group (-OCH₂-) of the lauryl chain attached to the ester oxygen.

-

δ 4.28 (q, 1H): Methine group (-CH-) of the lactate moiety.

-

A broad singlet for the hydroxyl proton (-OH) may be observed, with its chemical shift being concentration-dependent.

Expected ¹³C NMR Spectral Data:

-

δ 14.1: Terminal methyl carbon of the lauryl chain.

-

δ 20.5: Methyl carbon of the lactate moiety.

-

δ 22.7, 25.9, 28.6, 29.3, 29.5, 29.6, 31.9: Methylene carbons of the lauryl chain.

-

δ 65.5: Methylene carbon (-OCH₂-) of the lauryl chain.

-

δ 66.7: Methine carbon (-CHOH-) of the lactate moiety.

-

δ 175.8: Carbonyl carbon (-C=O) of the ester.

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Expected IR Absorption Bands:

-

3450 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

2925 and 2855 cm⁻¹ (strong): C-H stretching of the alkyl chain.

-

1735 cm⁻¹ (strong): C=O stretching of the ester group.

-

1250-1000 cm⁻¹ (strong): C-O stretching of the ester and alcohol.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Expected Results:

-

The molecular ion peak [M]⁺ at m/z = 258.4 may be observed, although it might be weak or absent in EI-MS.

-

Characteristic fragment ions would include those resulting from the loss of the lauryl group, the lactate moiety, and cleavage at various points along the alkyl chain. A prominent peak corresponding to the lactate fragment may be observed.

Applications in Drug Development

This compound is primarily used as an excipient in topical and transdermal drug delivery systems. Its properties make it suitable for:

-

Emolliency: It provides a smooth and soft feel to the skin, which can improve the sensory characteristics of topical formulations.

-

Solubilization: It can act as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their formulation into creams, lotions, and ointments.

-

Penetration Enhancement: As an alpha-hydroxy acid (AHA) ester, it may facilitate the penetration of APIs through the stratum corneum.

Safety and Handling

This compound is generally considered safe for use in cosmetic and pharmaceutical applications. However, standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area.

-

Avoid contact with eyes, skin, and clothing.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. specialchem.com [specialchem.com]

- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ES2395676T3 - Preparation procedures for lactyl alkyl lactates - Google Patents [patents.google.com]

- 5. This compound | C15H30O3 | CID 22692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lauryl lactyl lactate, DL- | C18H34O5 | CID 54227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. natureworksllc.com [natureworksllc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ewg.org [ewg.org]

An In-depth Technical Guide to the Synthesis of Dodecyl 2-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl 2-hydroxypropanoate, commonly known as dodecyl lactate (B86563) or lauryl lactate, is an alpha-hydroxy acid (AHA) ester with growing importance in the pharmaceutical, cosmetic, and chemical industries. Its properties as an emollient, penetration enhancer, and solubilizer for hydrophobic molecules make it a valuable ingredient in topical drug formulations and other advanced applications.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity dodecyl 2-hydroxypropanoate, complete with experimental protocols, comparative data, and process visualizations.

The synthesis of dodecyl 2-hydroxypropanoate can be broadly categorized into three main approaches: direct esterification of lactic acid with dodecanol, transesterification of a lactate ester with dodecanol, and enzymatic synthesis, which can be applied to both direct esterification and transesterification reactions. The choice of a particular pathway is often dictated by factors such as desired purity, cost, and scalability.

I. Direct Esterification Pathway

Direct esterification, also known as Fischer-Speier esterification, is a common and straightforward method for producing dodecyl 2-hydroxypropanoate. This reaction involves the direct condensation of lactic acid with 1-dodecanol (B7769020) in the presence of an acid catalyst to form the ester and water.

Reaction:

While this method is direct, it can be challenging to achieve high purity due to the presence of water as a byproduct, which can limit the reaction equilibrium. Additionally, commercial lactic acid often contains oligomers that can lead to the formation of undesired byproducts.

Quantitative Data for Direct Esterification

| Parameter | Value | Conditions | Source |

| Purity | >95% | Analysis by GC-FID. Reaction carried out for 12 hours. | [2] |

| Yield | ~96% | Optimized process. Purity not reported. | |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in benzene/toluene with a Dean-Stark trap to remove water. | |

| Reactant Ratio | 1.2:1 (Dodecanol:Lactic Acid) | N/A | |

| Temperature | Reflux | Dependent on the solvent used (e.g., benzene, toluene). | |

| Reaction Time | 4 hours (for a similar ester) | Monitored by TLC. |

Experimental Protocol: Direct Esterification

Materials:

-

Lactic acid (1.0 equiv)

-

1-Dodecanol (1.2 equiv)

-

p-Toluenesulfonic acid (0.1 equiv)

-

Toluene or Benzene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-dodecanol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene.

-

Heat the mixture to reflux for 30 minutes to remove any residual water from the reagents and solvent.

-

Add lactic acid (1.0 equiv) to the reaction mixture.

-

Continue to heat at reflux, collecting the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the lactic acid is consumed (typically 4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude dodecyl 2-hydroxypropanoate.

-

Purify the crude product by flash column chromatography if necessary.

Diagram of Direct Esterification Pathway

Caption: Direct esterification of lactic acid with 1-dodecanol.

II. Transesterification Pathway

Transesterification is an alternative method that often yields a higher purity product. This process involves the reaction of a lower alkyl ester of lactic acid (e.g., ethyl lactate) with 1-dodecanol. The reaction can be catalyzed by either an acid or a base, or enzymatically. The equilibrium is driven towards the product by removing the lower boiling point alcohol (e.g., ethanol) by distillation.

Reaction:

Quantitative Data for Transesterification

| Parameter | Value | Conditions | Source |

| Purity | >95% | Analysis by GC-FID. | [2] |

| Yield | High (not specified) | Reaction driven by removal of lower alcohol. | [2] |

| Catalyst | Chemical (acid/base) or Enzymatic (lipase) | Varies with the chosen catalyst. | [2] |

| Reactant Ratio | 2-10 fold molar excess of ethyl lactate | N/A | |

| Temperature | 60°C (Enzymatic) | Convection oven for 32 hours. | [2] |

| Reaction Time | 32 hours (Enzymatic) | N/A | [2] |

Experimental Protocol: Chemical Transesterification

Materials:

-

Ethyl lactate

-

1-Dodecanol

-

Acid or Base catalyst (e.g., sodium methoxide)

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Combine ethyl lactate and 1-dodecanol in a round-bottom flask equipped with a distillation apparatus. A molar excess of ethyl lactate is typically used.

-

Add a catalytic amount of an acid or base catalyst.

-

Heat the reaction mixture to a temperature that allows for the distillation of the lower boiling point alcohol (ethanol in this case), thus driving the reaction to completion.

-

Monitor the reaction progress by observing the distillation of the byproduct alcohol.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst if necessary.

-

The excess ethyl lactate and any remaining starting materials can be removed by vacuum distillation to yield the dodecyl 2-hydroxypropanoate product.

Diagram of Chemical Transesterification Pathway

Caption: Chemical transesterification of ethyl lactate.

III. Enzymatic Synthesis Pathway

Enzymatic synthesis, typically employing lipases, offers a milder and more selective route to dodecyl 2-hydroxypropanoate. Lipases can catalyze both direct esterification and transesterification reactions under gentle conditions, often leading to higher purity products with fewer side reactions. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is a commonly used biocatalyst for this transformation.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Conditions | Source |

| Yield | 94-96% | 0.5 M lactic acid, 0.1 M dodecanol, 50 mg Novozym 435, 200 mg molecular sieves, 2 ml acetonitrile, 48 h, 30°C. | [3] |

| Yield | 44% | 1.1 mmol lactic acid, 0.21 mmol dodecanol, 50 mg Novozym 435, 2 ml acetonitrile, 24 h, 30°C. | [3] |

| Yield | 91% | Solvent-free, 100 mg lactic acid, 40 mg dodecanol, 50 mg Novozym 435, 200 mg molecular sieves, 60°C, 48 h. | [3] |

| Enzyme | Novozym® 435 | Immobilized lipase. | [2][3] |

| Temperature | 30-60°C | Dependent on solvent and specific reaction. | [3] |

| Reaction Time | 24-48 hours | Dependent on desired conversion. | [3] |

Experimental Protocol: Enzymatic Transesterification

Materials:

-

Ethyl lactate (1350-1450 mL)

-

1-Dodecanol (540-560 mL)

-

Novozym® 435 (250-300 g)

-

Molecular sieves (2250-2350 g)

-

Stainless steel tray (12"x20")

-

Convection oven

-

Glass fiber filter

-

Rotary evaporator

Procedure:

-

In a 12"x20" stainless steel tray, mix Novozym® 435 (250-300 g), molecular sieves (2250-2350 g), 1-dodecanol (540-560 mL), and ethyl lactate (1350-1450 mL). The bed depth should be approximately 1.25".[2]

-

Place the tray in a convection oven and maintain the temperature at 60°C for 32 hours.[2]

-

After the reaction period, filter the mixture through a glass fiber filter to remove the immobilized enzyme and molecular sieves.

-

Concentrate the filtrate by rotary evaporation to remove the excess ethyl lactate and the ethanol byproduct.

-

Residual solvent can be removed by storing the product under vacuum (e.g., 29" Hg) at a temperature not exceeding 30°C to yield high-purity dodecyl 2-hydroxypropanoate.

Diagram of Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of dodecyl 2-hydroxypropanoate.

IV. Experimental Workflow Overview

The general workflow for the synthesis and purification of dodecyl 2-hydroxypropanoate, regardless of the specific pathway, follows a series of common steps. This includes the initial reaction, followed by separation of the catalyst and unreacted starting materials, and finally purification of the desired ester.

Diagram of a General Experimental Workflow

References

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauryl Lactate (CAS 6283-92-7): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl lactate (B86563) (CAS 6283-92-7), the ester of lauryl alcohol and lactic acid, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries.[1] Also known as dodecyl lactate, this alpha-hydroxy acid (AHA) ester is recognized for its properties as an emollient, surfactant, and skin conditioning agent.[1] In the realm of pharmaceutical research, lauryl lactate is of particular interest as a penetration enhancer for transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin barrier.[2] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its synthesis, mechanism of action, toxicological data, and detailed experimental protocols for its investigation.

Physicochemical Properties and Synthesis

This compound is a clear to pale yellow liquid with a faint, characteristic odor.[1] Its chemical formula is C15H30O3, and it has a molecular weight of 258.40 g/mol .[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 6283-92-7 | [1] |

| Molecular Formula | C15H30O3 | [1] |

| Molecular Weight | 258.40 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | [1] |

| Solubility | Partly water-soluble | [3] |

| Specific Gravity | 0.910 - 0.922 @ 25°C | [1] |

| Refractive Index | 1.4417 - 1.4456 @ 25°C | [1] |

| Flash Point | 132.78 °C (271.00 °F) | [1] |

Synthesis of this compound

This compound is synthesized via the esterification of lauryl alcohol with lactic acid.[1][4] This reaction can be catalyzed by acids or enzymes.

A common method for the synthesis of this compound involves the direct esterification of lauryl alcohol and lactic acid in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauryl alcohol and lactic acid in a desired molar ratio (e.g., 1:1.2).

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2 mol% relative to the limiting reactant).

-

Solvent: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis, often utilizing lipases as catalysts.[5][6]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine lauryl alcohol and lactic acid in a suitable organic solvent (e.g., hexane). Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435).[6]

-

Reaction Conditions: Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation.[6] The progress of the reaction can be monitored by analyzing aliquots using GC or by titrating the remaining fatty acid.[6]

-

Enzyme Removal: After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be purified by vacuum distillation or silica (B1680970) gel chromatography.

Research Application: Transdermal Drug Delivery

The primary research application of this compound is as a penetration enhancer in transdermal drug delivery systems.[2] It facilitates the transport of APIs across the stratum corneum, the outermost layer of the skin, which is the main barrier to percutaneous absorption.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The stratum corneum's barrier function is primarily attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[7] These lipids are organized into highly ordered lamellar structures. Penetration enhancers like this compound are thought to disrupt this ordered structure, thereby increasing the fluidity of the lipid bilayers and creating pathways for drug molecules to permeate the skin.[8]

The proposed mechanism involves the insertion of the lipophilic lauryl chain of this compound into the intercellular lipid matrix of the stratum corneum. This disrupts the tight packing of the lipid chains, leading to an increase in membrane fluidity and permeability.

Experimental Evaluation of Penetration Enhancement

The efficacy of this compound as a penetration enhancer can be evaluated using various in vitro and in vivo models. A standard in vitro method is the use of Franz diffusion cells with excised human or animal skin.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of this compound as a penetration enhancer for the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).

-

Skin Membrane Preparation:

-

Obtain full-thickness human cadaver skin or porcine ear skin.[4][9]

-

Thaw the skin at room temperature and remove any subcutaneous fat.[9]

-

Prepare epidermal membranes by heat separation: immerse the full-thickness skin in water at 60°C for 60 seconds, after which the epidermis can be gently peeled from the dermis.[10]

-

Cut the epidermal membrane into sections large enough to be mounted on the Franz diffusion cells.

-

-

Franz Diffusion Cell Setup:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[11]

-

Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.[11]

-

Maintain the temperature of the receptor solution at 32°C ± 1°C using a circulating water bath to simulate physiological skin surface temperature.[12]

-

Continuously stir the receptor solution with a magnetic stir bar.[9]

-

-

Formulation Preparation and Application:

-

Prepare the test formulation containing indomethacin and this compound in a suitable vehicle (e.g., propylene (B89431) glycol). A typical concentration for this compound as a penetration enhancer is in the range of 1-5% (w/w).

-

Prepare a control formulation without this compound.

-

Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment.[12]

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor solution.[9]

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[9]

-

Analyze the concentration of indomethacin in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the plot.

-

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation with this compound to the control.

-

References

- 1. nano.ajums.ac.ir [nano.ajums.ac.ir]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. idosi.org [idosi.org]

- 7. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fourier transform infrared absorption (FTIR) on dry stratum corneum, corneocyte-lipid interfaces: experimental and vibrational spectroscopy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Human Native and Reconstructed Skin Preparations for In Vitro Penetration and Permeation Studies | Plastic Surgery Key [plasticsurgerykey.com]

- 11. youtube.com [youtube.com]

- 12. d-nb.info [d-nb.info]

- 13. High-performance liquid chromatographic analysis of indomethacin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. archives.ijper.org [archives.ijper.org]

Lauryl Lactate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and functional characteristics of lauryl lactate (B86563), a versatile excipient in pharmaceutical and cosmetic formulations.

Introduction

Lauryl lactate, the ester of lauryl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its appeal stems from its favorable safety profile, emollient properties, and its role as a surfactant and penetration enhancer.[3][4] This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, methodologies for their determination, and its functional applications, particularly in the context of drug delivery.

Chemical Identity

-

CAS Number: 6283-92-7[1]

-

Synonyms: Dodecyl lactate, Lactic acid dodecyl ester, Ceraphyl 31, Cyclochem LVL[5]

Physical and Chemical Characteristics

This compound is typically a clear, colorless to pale yellow liquid with a faint, characteristic buttery or fatty odor.[1][5] The quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 258.40 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Faint, fatty, butter-like | [1] |

| Melting Point | 22-28 °C | [7] |

| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [8][9] |

| Density | 0.9 - 1.03 g/cm³ | [1][6] |

| Refractive Index | 1.44170 to 1.44560 @ 25.00 °C | [9][10] |

| Flash Point | 132.78 to 133.1 °C | [1][8] |

| Vapor Pressure | 0.000080 mmHg @ 25.00 °C (estimated) | [8][9] |

Table 2: Chemical Properties and Solubility of this compound

| Property | Value/Description | Reference(s) |

| Solubility in Water | Practically insoluble | [1][5] |

| Solubility in Organic Solvents | Soluble in ethanol | [5] |

| Stability | Stable under normal conditions. Hydrolyzes under strong acid or alkali conditions. | [10][11] |

| Acid Value | ≤ 5.00 max. KOH/g | [8][9] |

| Saponification Value | 210.00 to 225.00 | [8][9] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and chemical properties of this compound, based on standard OECD guidelines and common laboratory practices.[1][5][6][7][8]

Determination of Melting Point

The melting point of this compound, which can be a solid at or near room temperature, can be determined using the capillary method.

-

Apparatus: Melting point apparatus (e.g., DigiMelt), capillary tubes, thermometer.

-

Procedure:

-

A small, dried sample of this compound is introduced into a capillary tube and compacted.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

-

Determination of Boiling Point

The boiling point can be determined by distillation or using a Thiele tube.

-

Apparatus: Distillation apparatus (distilling flask, condenser, receiving flask, thermometer) or Thiele tube, heating mantle or oil bath.

-

Procedure (Distillation Method):

-

A sample of this compound (at least 5 mL) is placed in a distilling flask with boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated, and the temperature is recorded when the liquid is actively boiling and condensing, and the temperature reading on the thermometer stabilizes.

-

The barometric pressure should be recorded and a correction applied if necessary.[12]

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 25 mg) or volume (e.g., 0.05 mL) of this compound is placed in a test tube.

-

A specific volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol) is added in small portions.

-

After each addition, the test tube is vigorously agitated (e.g., using a vortex mixer).

-

The solubility is observed and can be classified as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture.

-

Synthesis and Purification

This compound is commercially produced through the esterification of lauryl alcohol and lactic acid.[1] This can be achieved through Fischer esterification using an acid catalyst or through an enzyme-catalyzed reaction.

Fischer Esterification

-

Reactants: Lauryl alcohol, lactic acid.

-

Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Procedure:

-

Lauryl alcohol and a slight excess of lactic acid are combined in a round-bottom flask.

-

A catalytic amount of a strong acid is added.

-

The mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Upon completion, the reaction mixture is cooled and neutralized (e.g., with a sodium bicarbonate solution).

-

The organic layer containing this compound is separated, washed, and dried.

-

The crude product is then purified, typically by vacuum distillation.

-

Enzyme-Catalyzed Esterification

-

Reactants: Lauryl alcohol, lactic acid.

-

Catalyst: Immobilized lipase (B570770).

-

Procedure:

-

Lauryl alcohol and lactic acid are mixed, often in a solvent-free system or with a non-polar solvent.

-

Immobilized lipase is added to the mixture.

-

The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with agitation.

-

The reaction progress is monitored by measuring the decrease in acid value.

-

Once the reaction reaches equilibrium, the enzyme is removed by filtration.

-

The product is then purified, for instance, by vacuum distillation.

-

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Purification

Logical Relationship of this compound as a Skin Penetration Enhancer

Applications in Drug Development

This compound serves several key functions in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

-

Emollient: It imparts a smooth and soft feel to the skin, improving the sensory characteristics of topical products.[1][2]

-

Surfactant and Emulsifier: Its amphiphilic nature allows it to act as a surfactant and co-emulsifier, stabilizing oil-in-water emulsions.[1]

-

Solubilizer: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) in a formulation.[3][4]

-

Penetration Enhancer: this compound can reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to APIs.[3][13] This makes it a valuable excipient for enhancing the efficacy of transdermal drug delivery systems.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for use in cosmetic and personal care products at specified concentrations.[5] It is considered to have low acute oral toxicity.[14] While it is non-irritating to the skin for most individuals, as with any topical ingredient, there is a potential for mild eye irritation or skin sensitization in susceptible individuals.[14][15] Due to its alpha-hydroxy acid (AHA) component, formulations containing this compound may increase sun sensitivity, and the use of sunscreen is often recommended.[1]

Conclusion

This compound is a well-characterized excipient with a range of beneficial properties for pharmaceutical and cosmetic formulations. Its emollient, surfactant, and penetration-enhancing effects, combined with a favorable safety profile, make it a valuable tool for researchers, scientists, and drug development professionals in the design and optimization of topical and transdermal delivery systems. A thorough understanding of its physical and chemical characteristics is essential for its effective application in product development.

References

- 1. oecd.org [oecd.org]

- 2. uakron.edu [uakron.edu]

- 3. Optical Methods for Non-Invasive Determination of Skin Penetration: Current Trends, Advances, Possibilities, Prospects,… [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. scribd.com [scribd.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. ES2395676T3 - Preparation procedures for lactyl alkyl lactates - Google Patents [patents.google.com]

- 14. WO2007038496A2 - Synthesis of fatty alcohol esters of hydroxy carboxylic acids, the use of the same as percutaneous permeation enhancers - Google Patents [patents.google.com]

- 15. ocw.mit.edu [ocw.mit.edu]

Solubility of Lauryl Lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lauryl lactate (B86563), an ester of lauryl alcohol and lactic acid, in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents estimated solubility values based on the known properties of similar long-chain esters. Furthermore, a detailed experimental protocol for the precise determination of lauryl lactate solubility is provided to empower researchers to ascertain definitive values tailored to their specific laboratory conditions.

Introduction to this compound

This compound (CAS No. 6283-92-7) is a versatile compound utilized in the pharmaceutical, cosmetic, and personal care industries.[1] Its functions include acting as an emollient, skin-conditioning agent, and a solubilizer for hydrophobic molecules.[2][3] A clear to pale yellow liquid, this compound's solubility is a critical parameter for formulation development, ensuring product stability, efficacy, and desired sensory attributes.

Quantitative Solubility Data

| Solvent | Chemical Class | Estimated Solubility at 25°C ( g/100 mL) | Notes |

| Ethanol | Alcohol | > 50 (Freely Soluble) | This compound is widely reported to be soluble in alcohol.[5][6] |

| Methanol | Alcohol | > 30 (Soluble) | High polarity may slightly reduce solubility compared to ethanol. |

| Isopropyl Alcohol | Alcohol | > 50 (Freely Soluble) | Similar to ethanol, expected to be a good solvent. |

| Acetone | Ketone | > 30 (Soluble) | Generally a good solvent for esters. |

| Ethyl Acetate | Ester | > 50 (Freely Soluble) | "Like dissolves like" principle suggests high solubility. |

| Hexane | Alkane | < 1 (Sparingly Soluble) | The polarity of the lactate group limits solubility in nonpolar solvents. |

| Toluene | Aromatic Hydrocarbon | < 10 (Slightly Soluble) | Aromatic nature provides some interaction, but polarity mismatch exists. |

| Chloroform | Halogenated Alkane | > 30 (Soluble) | A versatile solvent for a wide range of organic compounds. |

| Water | Aqueous | Insoluble/Partially Soluble | Reports are conflicting, with some stating insolubility and others partial solubility, suggesting it may be dispersible.[7][8] One source indicates an experimental value of approximately 1 g/L.[5] |

These are estimated values and should be confirmed by experimental determination.

Experimental Protocol: Determination of this compound Solubility

To obtain precise solubility data, the isothermal saturation method followed by quantitative analysis is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for quantifying the concentration of this compound in the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

HPLC column suitable for ester analysis (e.g., C18)

-

Vials for sample collection and HPLC analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the separation and quantification of this compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mg/mL).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. CAS 6283-92-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. inchem.org [inchem.org]

- 5. tiiips.com [tiiips.com]

- 6. ulprospector.com [ulprospector.com]

- 7. synerzine.com [synerzine.com]

- 8. makingcosmetics.com [makingcosmetics.com]

Spectroscopic Profile of Lauryl Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lauryl lactate (B86563) (dodecyl 2-hydroxypropanoate), a widely used ester in the pharmaceutical, cosmetic, and food industries. Understanding its spectral characteristics is crucial for quality control, formulation development, and stability studies. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of lauryl lactate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the lauryl and lactate moieties. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 1H | -CH(OH)- |

| ~1.3 | Doublet | 3H | -CH(OH)CH₃ |

| ~4.2 | Triplet | 2H | -OCH₂- |

| ~1.6 | Quintet | 2H | -OCH₂CH₂- |

| ~1.2-1.4 | Multiplet | 18H | -(CH₂)₉- |

| ~0.9 | Triplet | 3H | -CH₃ (lauryl) |

| Variable | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~68 | -CH(OH)- |

| ~65 | -OCH₂- |

| ~32 | -CH₂- (adjacent to terminal CH₃) |

| ~29-30 | -(CH₂)ₙ- (multiple signals) |

| ~26 | -OCH₂CH₂- |

| ~23 | -CH₂- (penultimate) |

| ~21 | -CH(OH)CH₃ |

| ~14 | -CH₃ (lauryl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3450 | Strong, Broad | O-H | Stretching |

| ~2925 | Strong | C-H (alkane) | Asymmetric Stretching |

| ~2855 | Strong | C-H (alkane) | Symmetric Stretching |

| ~1730 | Strong | C=O (ester) | Stretching |

| ~1465 | Medium | C-H (alkane) | Bending (Scissoring) |

| ~1375 | Medium | C-H (alkane) | Bending (Rocking) |

| ~1130 | Strong | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. In electron ionization (EI) mode, the molecule is expected to produce a molecular ion peak followed by a series of fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Proposed Fragment Structure |

| 258 | [M]⁺ | [C₁₅H₃₀O₃]⁺ (Molecular Ion) |

| 243 | [M - CH₃]⁺ | Loss of a methyl group |

| 185 | [M - C₅H₁₁O]⁺ | Cleavage of the lauryl chain |

| 169 | [Lauryl]⁺ | [C₁₂H₂₅]⁺ |

| 90 | [Lactic Acid]⁺ | [C₃H₆O₃]⁺ |

| 73 | [C₃H₅O₂]⁺ | Fragment from the lactate moiety |

| 45 | [COOH]⁺ | Carboxyl fragment |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, such as 2D NMR experiments (COSY, HSQC, HMBC) or advanced mass spectrometry techniques, further investigation may be required.

The Emollient Action of Lauryl Lactate: A Deep Dive into its Mechanism on the Skin Barrier

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical guide released today offers new insights into the mechanism of action of lauryl lactate (B86563) as a prominent skin emollient. Geared towards researchers, scientists, and drug development professionals, this in-depth resource details the physicochemical interactions between lauryl lactate and the stratum corneum, providing a foundational understanding of its role in maintaining skin barrier integrity and hydration.

This compound, the ester of lauryl alcohol and lactic acid, is a widely utilized ingredient in cosmetic and dermatological formulations, prized for its lightweight, non-greasy feel and moisturizing properties.[1][2] This guide synthesizes available scientific information to elucidate how this molecule imparts its beneficial effects on the skin at a microscopic level.

Core Mechanism of Action: A Dual-Faceted Approach

The primary emollient function of this compound stems from its amphiphilic nature, possessing both lipophilic (fat-loving) and hydrophilic (water-loving) characteristics. This structure allows it to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin.

1. Occlusion and Barrier Reinforcement: The long-chain lauryl (dodecyl) portion of the molecule is lipophilic and aligns with the skin's natural lipids. This allows this compound to form a thin, protective film on the skin's surface.[1] This film acts as an occlusive agent, reducing transepidermal water loss (TEWL) by impeding the evaporation of water from the skin's surface. By reinforcing the skin's natural barrier, this compound helps to maintain hydration, leading to softer, smoother skin.

2. Hydration and Humectancy: The lactate portion of the molecule is hydrophilic and contributes to the skin's Natural Moisturizing Factor (NMF).[3] Lactic acid and its salts are known humectants, meaning they attract and bind water molecules.[3] While the primary role of this compound is as an emollient, the lactate moiety may contribute to skin hydration by holding onto water within the stratum corneum.

A study on an emollient containing a combination of urea, ceramide NP, and lactate demonstrated a significant increase in skin hydration.[4] While not isolating this compound, this study supports the hydrating potential of lactate-containing formulations. After 28 days of treatment, skin hydration increased by 12.2% (± 5.40%) with the test emollient, a significant improvement.[4]

Physicochemical Properties of this compound

The efficacy of this compound as an emollient is intrinsically linked to its physical and chemical properties.

| Property | Value/Description | Reference |

| INCI Name | This compound | [1] |

| CAS Number | 6283-92-7 | [2] |

| Chemical Formula | C15H30O3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, characteristic | [1] |

| Solubility | Partly water-soluble | [5] |

| Specific Gravity | 0.910 - 0.922 @ 25°C |

Interaction with the Stratum Corneum: A Molecular Perspective

While direct spectroscopic studies on the interaction of this compound with stratum corneum lipids are limited, the behavior of similar long-chain esters provides a model for its mechanism. It is hypothesized that the lauryl chain intercalates between the ceramides, cholesterol, and free fatty acids of the stratum corneum's lipid lamellae. This integration can fluidize the lipid matrix, leading to a more pliable and less prone to cracking stratum corneum.

The diagram below illustrates the proposed mechanism of this compound's interaction with the skin barrier.

Experimental Protocols for Evaluating Emollient Efficacy

To quantify the effects of emollients like this compound, standardized in-vivo and in-vitro experimental protocols are employed.

In-Vivo Evaluation of Skin Barrier Function

Objective: To measure the effect of a test emollient on Transepidermal Water Loss (TEWL) and skin hydration.

Protocol:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Acclimatization: Subjects are acclimated to a room with controlled temperature and humidity for at least 30 minutes prior to measurements.

-

Baseline Measurement: Baseline TEWL is measured on a defined area of the forearm using a Tewameter®. Skin hydration is measured using a Corneometer®.

-

Product Application: A standardized amount of the emollient is applied to the test area. A control area is left untreated.

-

Post-Application Measurements: TEWL and skin hydration are measured at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

-

Data Analysis: Changes in TEWL and skin hydration from baseline are calculated and compared between the treated and control sites.

The following diagram outlines the workflow for a typical in-vivo emollient efficacy study.

In-Vitro Evaluation using Reconstructed Human Epidermis (RHE)

Objective: To assess the effect of a test emollient on the barrier function of an in-vitro skin model.

Protocol:

-

RHE Model Preparation: Commercially available reconstructed human epidermis models are cultured according to the manufacturer's instructions.

-

Barrier Disruption (Optional): The barrier function of the RHE models can be compromised using methods like tape stripping or treatment with a surfactant (e.g., sodium lauryl sulfate) to mimic dry, damaged skin.[6]

-

Product Application: The test emollient is topically applied to the RHE.

-

TEWL Measurement: TEWL is measured using a specialized probe designed for in-vitro models.

-

Tissue Viability Assay: After the experimental period, tissue viability is assessed (e.g., using an MTT assay) to ensure the emollient is not cytotoxic.

Conclusion

This compound's efficacy as a skin emollient is attributable to its bifunctional chemical structure. The lauryl component provides an occlusive effect, reducing water loss and smoothing the skin, while the lactate moiety may contribute to hydration. While further studies with direct, quantitative data on this compound are needed to fully elucidate its specific impact on skin barrier parameters, the existing body of knowledge on similar esters and lactate-containing formulations provides a strong foundation for its continued use in dermatological and cosmetic applications. This guide serves as a critical resource for professionals in the field, offering a detailed overview of the current understanding of this compound's mechanism of action and the methodologies to evaluate its performance.

References

- 1. lesielle.com [lesielle.com]

- 2. specialchem.com [specialchem.com]

- 3. Emollient treatment of atopic dermatitis: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]

Investigation of the Antimicrobial Properties of Lauryl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl lactate (B86563), the ester of lauryl alcohol and lactic acid, is utilized in the cosmetic and personal care industries for its emollient and moisturizing properties.[1][2] While its constituent molecules, lauric acid and lactic acid, are known for their antimicrobial activities, comprehensive quantitative data on the antimicrobial efficacy of lauryl lactate itself is not extensively available in current literature. This technical guide synthesizes the existing, albeit limited, information on this compound's antimicrobial potential, drawing necessary parallels from the closely related and more thoroughly studied compound, sodium lauroyl lactylate (SLL). This document provides an overview of the probable mechanism of action, relevant experimental protocols for antimicrobial assessment, and quantitative data from related compounds to serve as a foundational resource for research and development in this area.

Introduction

This compound (dodecyl lactate) is an alpha hydroxy acid (AHA) ester that functions as a skin-conditioning agent and emollient.[1] Its synthesis from lauric acid, a medium-chain fatty acid, and lactic acid, an organic acid, suggests a potential for antimicrobial activity.[3] Fatty acid esters are recognized for their ability to act as non-toxic and biodegradable antimicrobial agents. Notably, esters derived from lauric acid have demonstrated efficacy against a range of microorganisms, particularly Gram-positive bacteria. While direct and extensive research on this compound's antimicrobial properties is sparse, the activity of the related compound, sodium lauroyl lactylate (SLL), has been investigated, showing distinct membrane-disrupting properties.[4][5][6] This guide will, therefore, present data on related lauryl esters and lactylates to provide a comparative framework for the potential investigation of this compound.

Putative Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of related lactylates, such as sodium lauroyl lactylate (SLL), is the disruption of the microbial cell membrane.[4][5][6] It is hypothesized that this compound may share a similar mechanism of action.

The proposed mechanism involves the following steps:

-

Adsorption and Intercalation: The lipophilic lauryl chain of the molecule is thought to adsorb to and intercalate into the lipid bilayer of the microbial cell membrane.

-

Membrane Fluidization and Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and permeability.

-

Leakage of Cellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites.

-

Inhibition of Cellular Processes: The disruption of the cell membrane and the subsequent loss of cellular contents inhibit essential cellular processes, ultimately leading to cell death.

Lactylates containing 12- and 14-carbon long saturated fatty acid chains have been reported to be potent inhibitors of bacteria such as E. coli and C. perfringens.[4] The antimicrobial action of lactic acid, a component of this compound, involves the disruption of the cell membrane and interference with metabolic processes due to its acidic nature.[7]

Below is a conceptual signaling pathway illustrating the proposed membrane disruption mechanism.

Caption: Proposed mechanism of this compound antimicrobial action.

Quantitative Antimicrobial Data

| Compound | Microorganism | Test Method | Result |

| Lactose (B1674315) Lauryl Esters | Streptococcus spp. | Not Specified | Effective at low concentrations |

| Lactose Lauryl Esters | Listeria spp. | Not Specified | Effective at low concentrations |

| Lactose Lauryl Esters | Mycobacterium spp. | Not Specified | Effective at low concentrations |

| Lactose Lauryl Esters | E. coli | Not Specified | More tolerant |

| Lactose Lauryl Esters | Salmonella spp. | Not Specified | More tolerant |

Note: The study on lactose lauryl esters did not provide specific MIC values but indicated selective efficacy against Gram-positive bacteria.[8]

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial efficacy of compounds like this compound. The following are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

-

This compound

-

Appropriate solvent for this compound

-

Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

-

96-well microtiter plates

-

Standardized microbial inoculum (approx. 5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of this compound in which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Agar (B569324) Well Diffusion Assay (Zone of Inhibition)

This method assesses the ability of an antimicrobial agent to diffuse through agar and inhibit the growth of a microorganism, resulting in a "zone of inhibition."

Materials:

-

This compound solution of known concentration

-

Agar plates with a suitable growth medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Positive control (a known antibiotic)

-

Negative control (solvent only)

Procedure:

-

Inoculation of Agar Plate: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn of bacteria.

-

Creation of Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Application of Test Substance: Add a known volume (e.g., 50-100 µL) of the this compound solution into a well. Add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[9][10][11]

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

While this compound is a promising candidate for an antimicrobial agent due to its chemical nature and the known properties of its constituent parts, there is a clear need for dedicated research to quantify its efficacy. The information available for the related compound, sodium lauroyl lactylate, suggests that membrane disruption is a likely mechanism of action. Future investigations should focus on performing systematic antimicrobial susceptibility testing of this compound against a broad spectrum of clinically and industrially relevant bacteria and fungi. Determining the MIC and zone of inhibition for this compound will be critical in establishing its potential for use in pharmaceutical and dermatological formulations. Further studies elucidating its precise mechanism of action and evaluating its synergistic potential with other antimicrobial agents are also warranted.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. soteriskin.com [soteriskin.com]

- 4. Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Mechanism of L-Lactic Acid: How It Inhibits Microbial Growth [xhlactics.com]